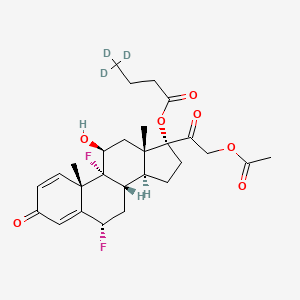
Difluprednate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluprednate-d3 is a deuterated form of difluprednate, a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly used in ophthalmology to treat inflammation and pain associated with ocular surgery and other inflammatory eye conditions . The deuterated version, this compound, contains deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of difluprednate involves multiple steps, starting from prednisolone acetate. The process includes enolization esterification, 6-electrophilic fluorination, 9,11 elimination, bromine hydroxylation, epoxidation, and hydrolysis . The final product is obtained through 9,11 epoxyfluoro ring opening .
Industrial Production Methods: Industrial production of difluprednate follows similar synthetic routes but is optimized for large-scale production. The process is designed to be green and environmentally friendly, with mild reaction conditions and high product yield .
Análisis De Reacciones Químicas
Types of Reactions: Difluprednate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like bromine and chlorine.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Aplicaciones Científicas De Investigación
Difluprednate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Primarily used in ophthalmology to treat postoperative inflammation and pain.
Industry: Utilized in the development of new corticosteroid formulations and drug delivery systems.
Mecanismo De Acción
Difluprednate-d3 exerts its effects by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). These proteins modulate the activity of prostaglandins and leukotrienes, which are mediators of inflammation . By inhibiting the release of arachidonic acid, this compound reduces inflammation and pain .
Comparación Con Compuestos Similares
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic stability.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory effects.
Fluorometholone: A corticosteroid with a similar mechanism of action but different potency and side effects.
Uniqueness: Difluprednate-d3 is unique due to its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This results in a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .
Propiedades
Fórmula molecular |
C27H34F2O7 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 4,4,4-trideuteriobutanoate |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |
Clave InChI |
WYQPLTPSGFELIB-GOQURPOVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



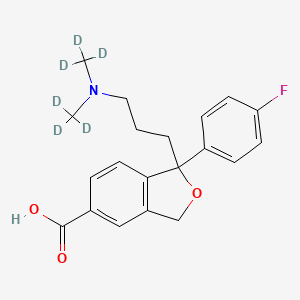
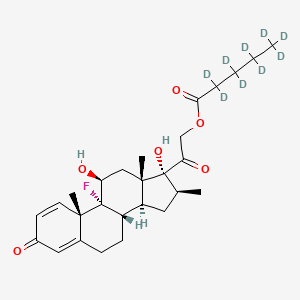
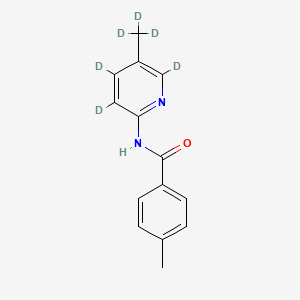
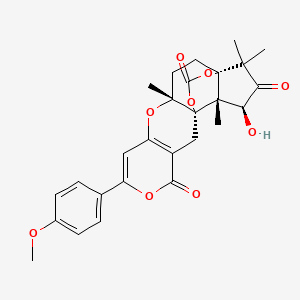
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

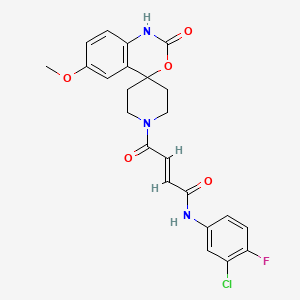

![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
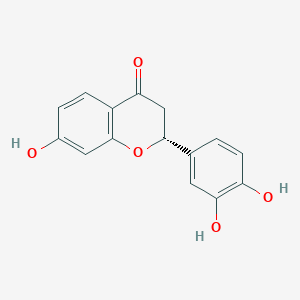
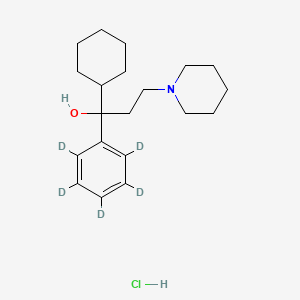
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)

